molecular formula C21H24N4O3S2 B2954002 2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1019099-63-8

2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2954002
CAS No.: 1019099-63-8
M. Wt: 444.57
InChI Key: URFHGQGNFIBBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O3S2 and its molecular weight is 444.57. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The chemical compound has been studied in the context of synthesizing coordination complexes with potential antioxidant activity. For instance, a study involving pyrazole-acetamide derivatives, similar in structure to the compound , demonstrated significant antioxidant activity. These derivatives were used to synthesize coordination complexes with Co(II) and Cu(II), showing promise in this scientific application (Chkirate et al., 2019).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. Compounds structurally related to 2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide have been synthesized and evaluated for their antimicrobial efficacy. Studies on various pyrazole and acetamide derivatives have shown promising results in terms of inhibiting bacterial and fungal growth (Darwish et al., 2014), (Darwish et al., 2014).

Chemical Structure and Molecular Conformations

The study of molecular conformations and chemical structures of related compounds is another application. Research has been conducted on derivatives of 4-antipyrine, which bear similarity to the compound . These studies focus on understanding the hydrogen bonding and molecular structures, which can have implications in further medicinal chemistry applications (Narayana et al., 2016).

Potential Antipsychotic Agents

Additionally, research has been conducted on related pyrazole derivatives as potential antipsychotic agents. This research explored the pharmacological properties of these compounds, demonstrating their potential in treating psychiatric disorders without interacting with dopamine receptors, a common mechanism in existing antipsychotic drugs (Wise et al., 1987).

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-ethylsulfanylpyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-4-29-21-19(30(27,28)16-10-6-5-7-11-16)20(22)25(24-21)13-18(26)23-17-12-8-9-14(2)15(17)3/h5-12H,4,13,22H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFHGQGNFIBBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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